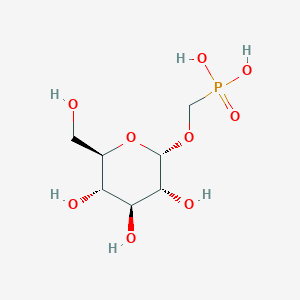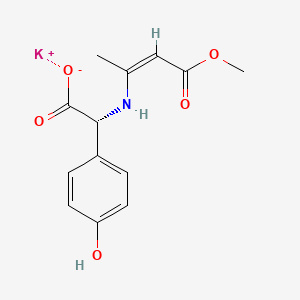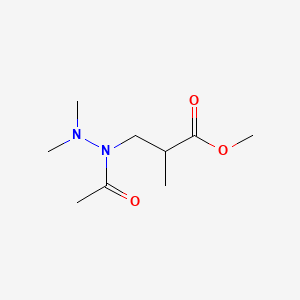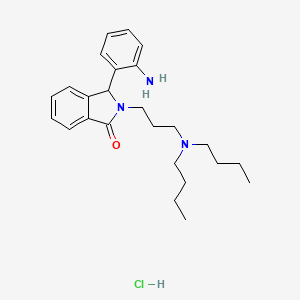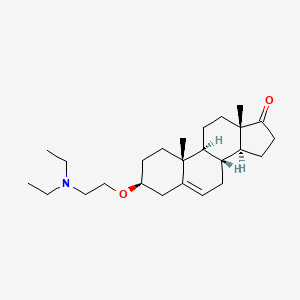
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one is a synthetic steroidal compound known for its role as a cholesterol synthesis and transport inhibitor. It is often used in scientific research to study cholesterol metabolism and related pathways. This compound is also known for its ability to inhibit the Hedgehog signaling pathway and act as a nicotinic antagonist.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one typically involves the following steps:
Starting Material: The synthesis begins with androst-5-en-17-one, a steroidal precursor.
Etherification: The hydroxyl group at the 3beta position is etherified with 2-(diethylamino)ethanol under basic conditions to form the desired ether linkage.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This typically includes:
Batch Reactors: Using batch reactors for controlled reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems for efficient production.
Purification: Employing large-scale chromatography or crystallization techniques for purification.
化学反応の分析
Types of Reactions
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ether linkage or other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one has a wide range of applications in scientific research:
Cholesterol Metabolism: It is used to study cholesterol synthesis and transport mechanisms.
Hedgehog Signaling Pathway: The compound inhibits the Hedgehog signaling pathway, making it useful in cancer research.
Nicotinic Antagonist: It acts as a nicotinic antagonist, which is valuable in neuropharmacology studies.
Disease Models: The compound is used to model diseases such as Niemann-Pick type C, atherosclerosis, Alzheimer’s disease, and prion infections.
作用機序
The compound exerts its effects through several mechanisms:
Cholesterol Synthesis Inhibition: It inhibits desmosterol reductase, an enzyme involved in cholesterol biosynthesis.
Cholesterol Transport Blockade: It blocks the transport of low-density lipoprotein (LDL) cholesterol from lysosomes to the endoplasmic reticulum.
Hedgehog Pathway Inhibition: It interferes with the Hedgehog signaling pathway, which is crucial in cell differentiation and proliferation.
Nicotinic Receptor Antagonism: It antagonizes nicotinic acetylcholine receptors, affecting neurotransmission.
類似化合物との比較
Similar Compounds
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one hydrochloride: A hydrochloride salt form with similar biological activities.
U18666A: Another name for the hydrochloride form, widely used in research.
Uniqueness
This compound is unique due to its dual role in inhibiting cholesterol synthesis and the Hedgehog signaling pathway. This dual functionality makes it a valuable tool in both metabolic and cancer research.
特性
CAS番号 |
2855-62-1 |
|---|---|
分子式 |
C25H41NO2 |
分子量 |
387.6 g/mol |
IUPAC名 |
(3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H41NO2/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24/h7,19-22H,5-6,8-17H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 |
InChIキー |
DMZCCFMMPHJWQY-BKWLFHPQSA-N |
異性体SMILES |
CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C |
正規SMILES |
CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


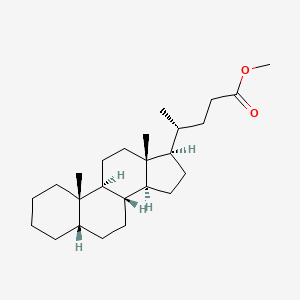
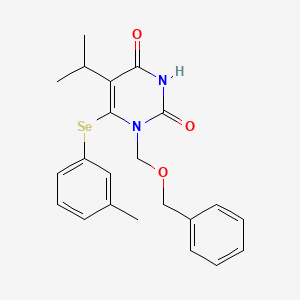
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)


